An In-depth Technical Guide to 1-(4-Cyanobenzyl)piperazine: Structure, Properties, and Applications
An In-depth Technical Guide to 1-(4-Cyanobenzyl)piperazine: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1-(4-Cyanobenzyl)piperazine, a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, properties, and its role in the synthesis of novel therapeutic agents.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in a molecule can enhance pharmacokinetic properties, such as aqueous solubility, which is a critical factor for bioavailability.[1] The two nitrogen atoms in the piperazine ring offer sites for substitution, allowing for the creation of diverse chemical libraries for screening against various biological targets. This inherent versatility has led to the incorporation of the piperazine moiety in drugs targeting a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] 1-(4-Cyanobenzyl)piperazine is a key intermediate that leverages these advantageous properties, providing a reactive handle for further chemical modifications.
Chemical Structure and Nomenclature
A clear understanding of the chemical identity of a compound is fundamental to its application in research and development. This section details the chemical structure and the systematic IUPAC name of 1-(4-Cyanobenzyl)piperazine.
Chemical Structure
The molecular structure of 1-(4-Cyanobenzyl)piperazine consists of a piperazine ring linked to a benzyl group, which is substituted with a cyano group at the para position. The chemical formula for this compound is C₁₂H₁₅N₃.[3][4][5]
Below is a 2D representation of the chemical structure:
Caption: 2D Chemical Structure of 1-(4-Cyanobenzyl)piperazine.
IUPAC Name
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 4-(piperazin-1-ylmethyl)benzonitrile .[3][4]
This name is derived as follows:
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benzonitrile : The parent structure is a benzene ring with a nitrile (-C≡N) group.
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4-(...): Indicates that the substituent is attached to the 4th position of the benzonitrile ring.
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piperazin-1-yl : A piperazine ring connected at the 1-position nitrogen.
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methyl : A methylene (-CH₂-) bridge connects the piperazine ring to the benzonitrile.
Common synonyms for this compound include 1-(4-Cyanobenzyl)piperazine and 4-((piperazin-1-yl)methyl)benzonitrile.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 1-(4-Cyanobenzyl)piperazine is presented in the table below. These properties are crucial for designing experimental protocols, particularly for synthesis and in vitro assays.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N₃ | [3][4][5] |
| Molecular Weight | 201.27 g/mol | [3][6] |
| CAS Number | 89292-70-6 | [3][4] |
| Appearance | Typically a solid | [7] |
| InChI Key | RPOOHOJBILYQET-UHFFFAOYSA-N | [3] |
Role in Drug Discovery and Medicinal Chemistry
1-(4-Cyanobenzyl)piperazine serves as a valuable intermediate in the synthesis of a wide array of biologically active molecules. The piperazine core provides a flexible scaffold that can be readily modified to optimize drug-like properties. The cyanobenzyl group can also be a key pharmacophoric element or a precursor for other functional groups.
Precursor for Biologically Active Compounds
The utility of 1-(4-Cyanobenzyl)piperazine as a building block is demonstrated in the synthesis of various classes of compounds, including:
-
Anticancer Agents: The piperazine scaffold is found in numerous anticancer compounds.[1][2] Modifications at the secondary amine of the piperazine ring of 1-(4-Cyanobenzyl)piperazine allow for the introduction of different pharmacophores to target specific cancer cell lines or signaling pathways. For instance, derivatives of piperazine have shown inhibitory activity against various cancer cell lines, including liver, breast, and colon cancer.[2][8]
-
Neurological Disorder Therapeutics: Piperazine derivatives are integral to many drugs targeting the central nervous system.[9] The ability to modulate the structure of 1-(4-Cyanobenzyl)piperazine allows for the fine-tuning of receptor binding affinities, which is critical for developing treatments for conditions like depression and anxiety.[9]
-
Receptor Antagonists: The piperazine moiety is a common feature in antagonists for various receptors. For example, derivatives have been synthesized as chemokine receptor antagonists and neurokinin-2 receptor antagonists.[7]
The following workflow illustrates the general process of utilizing 1-(4-Cyanobenzyl)piperazine in a drug discovery pipeline.
Caption: Generalized workflow for the use of 1-(4-Cyanobenzyl)piperazine in drug discovery.
Experimental Protocol: A General Synthesis Approach
While specific reaction conditions can vary, a general method for the derivatization of 1-(4-Cyanobenzyl)piperazine involves the N-acylation or N-alkylation of the secondary amine on the piperazine ring. The following is a representative protocol for N-acylation.
Objective: To synthesize an N-acyl derivative of 1-(4-Cyanobenzyl)piperazine.
Materials:
-
1-(4-Cyanobenzyl)piperazine
-
An appropriate acid chloride (e.g., benzoyl chloride)
-
A suitable aprotic solvent (e.g., dichloromethane, acetonitrile)
-
A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)
-
Standard laboratory glassware and magnetic stirrer
-
Reagents for workup and purification (e.g., water, brine, sodium bicarbonate solution, drying agent like magnesium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-Cyanobenzyl)piperazine (1 equivalent) in the chosen aprotic solvent.
-
Base Addition: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.
-
Acylating Agent Addition: Slowly add the acid chloride (1 equivalent), typically dissolved in a small amount of the reaction solvent, to the stirring solution. The reaction may be exothermic, so cooling in an ice bath may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Expertise & Causality: The choice of an aprotic solvent is crucial to prevent side reactions with the acid chloride. The use of a non-nucleophilic base is to avoid its competition with the piperazine nitrogen in reacting with the electrophilic acid chloride. Monitoring by TLC is a self-validating step to ensure the reaction has gone to completion before proceeding with the workup, thus preventing the isolation of unreacted starting material.
Conclusion
1-(4-Cyanobenzyl)piperazine is a cornerstone building block in modern medicinal chemistry. Its well-defined structure, favorable physicochemical properties, and versatile reactivity make it an invaluable tool for the synthesis of diverse and complex molecules with therapeutic potential. This guide has provided a detailed overview of its chemical identity, properties, and a foundational understanding of its application in drug discovery, equipping researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.
References
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4-(4-Methylpiperazin-1-yl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
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Product information, 4-(piperazin-1-ylmethyl)benzonitrile | P&S Chemicals. (n.d.). Retrieved from [Link]
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4-((4-Methylpiperazin-1-yl)methyl)benzonitrile. (n.d.). PubChem. Retrieved from [Link]
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Piperazine skeleton in the structural modification of natural products: a review. (2021). PMC. Retrieved from [Link]
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Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. (2012). PMC. Retrieved from [Link]
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Piperazine. (n.d.). PubChem. Retrieved from [Link]
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Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives. (2014). PubMed. Retrieved from [Link]
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